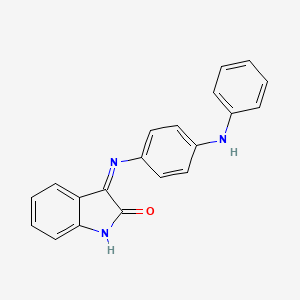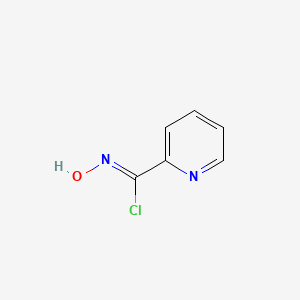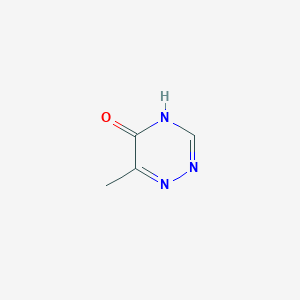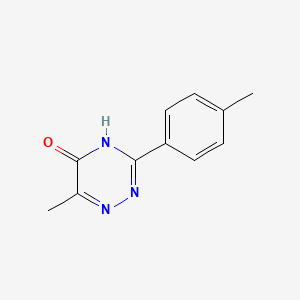
3-(4-((Phenylamino)phenyl)imino)indolin-2-one
Vue d'ensemble
Description
“3-(4-((Phenylamino)phenyl)imino)indolin-2-one” is a small molecule that has been extensively studied for its biological properties and potential applications. The dihedral angle between the indole and benzene rings is 61.63° . The imino C=N double bond in the compound exists in an E conformation, with the phenyl ring being twisted by 80.7° in one independent molecule and by 81.4° in the other with respect to the plane of the indoline fused-ring system .
Synthesis Analysis
The compound has been synthesized by the condensation reaction of isatin and 4-aminophenol . Indole/isatin conjugated phenyl-amino-pyrimidine derivatives have been synthesized, characterized, and evaluated in vitro for their potential as BCR-ABL inhibitors .Molecular Structure Analysis
The molecular formula of the compound is C20H15N3O . In the crystal structure, centrosymmetrically related molecules are linked into dimers by N-H⋯O hydrogen bonds, generating rings of graph-set motif R (2) (2) (8). The dimers are further connected into a three-dimensional network by O-H⋯O and C-H⋯O hydrogen bonds .Chemical Reactions Analysis
The compound has been found to be more cytotoxic than standard Imatinib against K-562 cell line . In vitro enzymatic studies with recombinant ABL kinase enzyme exhibited promising inhibition in the range of 30–71µM for most of these novel conjugates .Physical And Chemical Properties Analysis
The molecular weight of the compound is 313.4 g/mol. The predicted density is 1.24±0.1 g/cm3 .Applications De Recherche Scientifique
Anti-Inflammatory Agents
3-substituted-indolin-2-one derivatives, including 3-(4-((Phenylamino)phenyl)imino)indolin-2-one, have been studied for their potential as potent anti-inflammatory agents . They have shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6 in a concentration-dependent manner . These compounds also suppress nitric oxide production related to inflammation .
Inhibitors of Signal Pathways
These compounds have been found to significantly inhibit lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in the regulation of the immune response, cell growth, and cell differentiation.
Crystal Structure Analysis
The crystal structure of 3-(4-((Phenylamino)phenyl)imino)indolin-2-one has been analyzed . The compound exists in an E conformation, with the phenyl ring being twisted with respect to the plane of the indoline fused-ring system . This information is valuable for understanding the compound’s physical properties and potential interactions with other molecules.
Synthesis of Novel Derivatives
3-(4-((Phenylamino)phenyl)imino)indolin-2-one can serve as a base structure for the synthesis of novel derivatives . These derivatives can be designed to enhance certain properties or introduce new functionalities.
Potential Anti-HIV Agents
Indole derivatives, including 3-(4-((Phenylamino)phenyl)imino)indolin-2-one, have been studied for their potential as anti-HIV agents . Molecular docking studies have been performed to understand their interactions with HIV-1 proteins .
Mécanisme D'action
Target of Action
Similar indolin-2-one derivatives have been reported to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular signaling and metabolic pathways .
Mode of Action
It’s known that the compound exists in an e conformation, with the phenyl ring being twisted with respect to the plane of the indoline fused-ring system . This structural feature might influence its interaction with cellular targets.
Biochemical Pathways
Similar indolin-2-one derivatives have been reported to inhibit nitric oxide production related to inflammation, suppress the production of tnf-α and il-6 in a concentration-dependent manner, and significantly inhibit lipopolysaccharide (lps)-induced signal pathways such as the akt, mapk, and nf-κb signaling pathways .
Result of Action
Similar indolin-2-one derivatives have shown anti-inflammatory activity, inhibiting nitric oxide production related to inflammation, suppressing the production of tnf-α and il-6 in a concentration-dependent manner .
Propriétés
IUPAC Name |
3-(4-anilinophenyl)imino-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-19(17-8-4-5-9-18(17)23-20)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESDOYAKQZNPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((Phenylamino)phenyl)imino)indolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Fluoroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B1417452.png)

![6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1417457.png)
![1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1417458.png)
![1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417460.png)
![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)
![6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one](/img/structure/B1417462.png)


![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)
